molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9

[Bis(methylsulfanyl)methyl]benzene

Cat. No.: B14713103
CAS No.: 14252-44-9
M. Wt: 184.3 g/mol
InChI Key: MNBBRXLSLIDMHY-UHFFFAOYSA-N
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Description

[Bis(methylsulfanyl)methyl]benzene is an organosulfur compound with the molecular formula C9H12S2 and a molecular weight of 184.32 g/mol . This structure features a benzene ring attached to a carbon center bearing two methylsulfanyl (methylthio) groups, making it a thioacetal derivative. Compounds of this class serve as versatile intermediates and valuable building blocks in synthetic organic chemistry . Researchers utilize related bis(sulfanyl) and bis(sulfonyl) methane derivatives as key precursors for the functionalization of aryl halides, enabling the introduction of methyl, deuterated methyl, and other alkyl groups onto aromatic systems . The mechanism in such transformations often involves the generation of a nucleophilic carbanion, which can participate in metal-catalyzed cross-coupling reactions. Subsequent modifications of the coupled product, such as desulfurization or hydrolysis, can yield a diverse range of valuable functional groups . Due to its structural features, this compound is of significant interest in methodological studies and the development of novel synthetic pathways for pharmaceuticals, agrochemicals, and advanced materials. This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

14252-44-9

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

bis(methylsulfanyl)methylbenzene

InChI

InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

MNBBRXLSLIDMHY-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)SC

Origin of Product

United States

Preparation Methods

General Principles of Thioacetalation

The primary approach to synthesizing this compound involves thioacetalation—a process where benzaldehyde reacts with appropriate sulfur nucleophiles to form the dithioacetal product. This transformation typically proceeds through the following general steps:

  • Activation of the carbonyl group in benzaldehyde through coordination with an acid catalyst
  • Nucleophilic attack by a methylthio source at the activated carbonyl carbon
  • Formation of a hemithioacetal intermediate
  • Second nucleophilic attack by another methylthio group
  • Dehydration to form the final dithioacetal product

The reaction requires careful control of conditions to minimize side reactions and maximize yield of the desired product.

Modern Thioacetalation Using BF3·SMe2

A significant advancement in the preparation of dithioacetals like this compound has been the development of methods employing boron trifluoride dimethyl sulfide complex (BF3·SMe2). This reagent serves both as a Lewis acid catalyst and as a source of methylthio groups, offering considerable advantages over traditional methods.

The BF3·SMe2-mediated thioacetalation provides a convenient and relatively odor-free approach to transforming aldehydes to methyl-dithioacetals. When applied to the synthesis of compounds structurally similar to this compound, this method has demonstrated excellent efficiency with yields typically ranging from 65-75%.

Detailed Synthetic Procedure for Laboratory Preparation

Reagents and Equipment

For the laboratory-scale synthesis of this compound using the BF3·SMe2 method, the following materials are required:

Materials Specifications
Benzaldehyde 99% purity, freshly distilled
BF3·SMe2 complex Analytical grade
Dichloromethane Anhydrous, freshly distilled
Sodium bicarbonate Saturated aqueous solution
Sodium sulfate Anhydrous
Silica gel 230-400 mesh for column chromatography
Nitrogen/Argon High purity for inert atmosphere
Glassware Flame-dried, round-bottom flask, addition funnel
TLC plates Silica gel 60 F254
Chromatography solvents Dichloromethane, hexane (HPLC grade)

Step-by-Step Procedure

Based on documented procedures for analogous compounds, the synthesis of this compound can be executed as follows:

  • Setup Preparation :

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
    • Attach a nitrogen inlet and evacuate the flask, then backfill with nitrogen (repeat three times).
    • Maintain the inert atmosphere throughout the reaction.
  • Reaction Execution :

    • Dissolve benzaldehyde (1.0 g, approximately 9.4 mmol) in anhydrous dichloromethane (45 mL).
    • Cool the solution to 0°C using an ice bath.
    • Add BF3·SMe2 (2.0-3.0 equivalents, approximately 18.8-28.2 mmol) dropwise over 15 minutes via syringe or addition funnel.
    • Allow the reaction mixture to warm gradually to room temperature.
    • Stir for 4-6 hours while monitoring by TLC (20% dichloromethane in hexane).
  • Workup Procedure :

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
    • Transfer to a separatory funnel and separate the layers.
    • Extract the aqueous layer with dichloromethane (2 × 25 mL).
    • Combine the organic extracts and wash with brine (40 mL).
    • Dry over anhydrous sodium sulfate.
    • Filter and concentrate under reduced pressure.
  • Purification Process :

    • Purify the crude product by column chromatography on silica gel.
    • Use 20% dichloromethane in hexane as the mobile phase.
    • Collect and combine fractions containing the product (monitor by TLC).
    • Evaporate the solvent to obtain pure this compound.

Based on yields reported for similar compounds, this procedure typically affords the target compound in approximately 65-75% yield as a colorless to pale yellow solid.

Alternative Preparation Methods

Traditional Acid-Catalyzed Thioacetalation

Before the development of the BF3·SMe2 method, more traditional approaches to the synthesis of this compound involved direct reaction of benzaldehyde with methylthiol under acidic conditions:

  • Benzaldehyde is dissolved in an appropriate solvent (typically dichloromethane or diethyl ether).
  • An acid catalyst (HCl, p-toluenesulfonic acid, or H2SO4) is added to activate the carbonyl group.
  • Methylthiol gas is bubbled through the solution or added as a concentrated solution.
  • The reaction is conducted at low temperature (typically 0-5°C) for several hours.
  • Following completion, the reaction mixture is neutralized with a base and the product isolated through extraction and purification.

While effective, this approach presents significant drawbacks related to the handling of methylthiol, which is highly toxic and has an extremely unpleasant odor.

Synthetic Routes Through Intermediates

Some approaches to this compound might employ multi-step processes involving intermediate formation. One potential pathway could involve:

  • Preparation of sodium 4-methyl benzene sulfinate by reduction of 4-toluene sulfonyl chloride with sodium sulfite in alkaline aqueous solution.
  • Subsequent methylation using methyl chloride under controlled pressure conditions (typically 2.6-3.0 MPa) at elevated temperatures (50-90°C).
  • Further transformations to yield the target compound.

This approach might be particularly suitable for industrial-scale production where specialized equipment for handling pressurized gases and controlling reaction conditions is available.

Reaction Mechanism Analysis

BF3·SMe2-Mediated Thioacetalation Mechanism

The mechanism of the BF3·SMe2-mediated thioacetalation likely proceeds as follows:

  • Carbonyl Activation : BF3 coordinates to the oxygen atom of benzaldehyde, enhancing the electrophilicity of the carbonyl carbon.
  • First Nucleophilic Attack : The sulfur atom of dimethyl sulfide attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
  • Intermediate Formation : Rearrangement occurs to form a hemithioacetal intermediate.
  • Second Addition : Another molecule of dimethyl sulfide attacks, displacing the oxygen (as BF3OH-).
  • Product Formation : After proton transfer and elimination steps, the final this compound product is formed.

This mechanism explains the efficiency of the BF3·SMe2 reagent, as it combines both Lewis acid activation and delivery of the methylthio groups in a single reagent system.

Characterization and Analytical Assessment

Spectroscopic Identification

Successful synthesis of this compound can be confirmed through various spectroscopic techniques:

  • 1H NMR Spectroscopy : Expected to show:

    • Aromatic protons: multiplets in the δ 7.2-7.6 ppm region
    • Methine proton: singlet at approximately δ 4.8-5.0 ppm
    • Methylthio protons: singlet at approximately δ 2.1-2.2 ppm
  • 13C NMR Spectroscopy : Should exhibit:

    • Aromatic carbons: signals in the δ 125-140 ppm region
    • Methine carbon: signal at approximately δ 56-57 ppm
    • Methylthio carbons: signals at approximately δ 15-16 ppm
  • Mass Spectrometry :

    • Molecular ion [M]+ at m/z 184
    • Fragment corresponding to [M-SCH3]+ at approximately m/z 137
    • Additional fragmentation pattern characteristic of aromatic and sulfur-containing compounds
  • Infrared Spectroscopy :

    • C-H stretching (aromatic and aliphatic): 2900-3100 cm-1
    • C-S stretching: approximately 600-700 cm-1
    • Aromatic ring vibrations: 1450-1600 cm-1

Physical Properties and Purity Assessment

The pure this compound compound typically exhibits the following physical characteristics:

  • Appearance : Colorless to pale yellow solid or oil
  • Molecular Weight : 184.3 g/mol
  • Solubility : Readily soluble in common organic solvents including dichloromethane, chloroform, and ethyl acetate

Purity assessment is typically conducted through TLC (single spot, Rf approximately 0.6-0.7 in 20% DCM/hexane) and confirmation via sharp melting point determination (for solid samples) or GC analysis.

Comparison of Synthetic Methods

Comparative Analysis of Preparation Approaches

Method Key Reagents Reaction Conditions Advantages Limitations Typical Yield
BF3·SMe2 Thioacetalation Benzaldehyde, BF3·SMe2, DCM 0°C to RT, 4-6h Convenient handling, minimal odor, one-pot procedure Moisture sensitivity, requires inert atmosphere 65-75%
Traditional Acid-Catalyzed Benzaldehyde, CH3SH, HCl 0-5°C, 2-4h Well-established, inexpensive reagents Severe odor issues, toxicity concerns 50-70%
Multi-step via Intermediates Various including sulfonyl chlorides and sulfites Multiple steps, varied conditions Potentially suitable for scale-up, avoids direct handling of thiols Complex procedure, lower overall efficiency, specialized equipment 30-60% (over all steps)

Scale-up Considerations

When considering scale-up from laboratory to industrial production, several factors influence the choice of synthetic method:

  • Safety and Environmental Impact :

    • The BF3·SMe2 method offers significant advantages for laboratory scale but may present challenges in large-scale applications due to the moisture sensitivity and corrosive nature of the reagent.
    • Traditional methods using methylthiol become increasingly problematic at larger scales due to toxicity and odor concerns.
    • Multi-step approaches through intermediates might be more amenable to industrial implementation, especially if they can be adapted to continuous flow processes.
  • Economic Factors :

    • Reagent costs and availability become critical considerations at industrial scale.
    • Process efficiency, including number of steps, overall yield, and purification requirements, significantly impacts economic viability.
    • Waste management and environmental compliance costs must be factored into the overall assessment.

Practical Considerations and Troubleshooting

Common Challenges and Solutions

Several technical challenges may be encountered during the preparation of this compound:

  • Moisture Sensitivity :

    • Issue : BF3·SMe2 is highly moisture-sensitive, and exposure to humidity can significantly reduce yields.
    • Solution : Ensure all glassware is thoroughly dried (flame-drying recommended), use freshly distilled or high-quality anhydrous solvents, and maintain a positive pressure of inert gas throughout the reaction.
  • Product Purification :

    • Issue : Separation of the target compound from reaction by-products can be challenging.
    • Solution : Optimize column chromatography conditions; consider using a gradient elution starting with pure hexane and gradually increasing dichloromethane content.
  • Reaction Monitoring :

    • Issue : Determining reaction completion can be difficult by visual inspection alone.
    • Solution : Monitor by TLC using 20% DCM/hexane as the developing solvent; visualization can be achieved with UV light (254 nm) and/or iodine staining.

Applications Influencing Synthesis Selection

The intended application of this compound often influences the choice of synthetic method:

  • Research and Development :

    • Laboratory-scale synthesis for research purposes typically favors the BF3·SMe2 method due to its convenience and reasonable yields.
    • When absolute purity is critical (as for analytical standards), additional purification steps may be warranted despite potential yield losses.
  • Industrial Applications :

    • Larger-scale production may favor modified approaches that accommodate industrial equipment and safety regulations.
    • Continuous flow processes might be developed to enhance efficiency and safety.
  • Specialized Uses :

    • Applications in areas such as materials science or pharmaceutical intermediates may have specific purity requirements that dictate purification protocols.

Chemical Reactions Analysis

Types of Reactions

[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Bromine in carbon tetrachloride under UV light for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated benzene derivatives.

Scientific Research Applications

[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

2,2’-Bis(methylsulfanyl)azobenzene (CAS: Not provided)

  • Structure : Features two methylsulfanyl groups attached to an azobenzene backbone.
  • Synthesis : Produced via lithiation and reaction with dimethyl disulfide, yielding 29% isolated yield .
  • Key Properties :
    • X-ray crystallography reveals weak interactions between methylsulfanyl moieties and the azo group, influencing conformational stability.
    • Lower synthetic yield compared to other sulfides (e.g., triazoloquinazolines), suggesting challenges in steric or electronic control during synthesis.

1-Methoxy-4-[(methylsulfanyl)methyl]benzene (CAS: 5925-86-0)

  • Structure : Combines methoxy (-OMe) and methylsulfanyl (-SMe) groups on a benzene ring.
  • Reactivity: Used in oxidation studies with HNO₃/FeBr₃, where electron-donating groups (e.g., -OMe) enhance reaction rates compared to electron-withdrawing analogs like 4-(methylsulfanyl)benzaldehyde .
  • Applications: Potential precursor for sulfoxide/sulfone derivatives in pharmaceuticals or materials science.

2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic Acid

  • Structure : Methylsulfanyl group attached to a naphthofuran scaffold.
  • Crystal Packing : Stabilized by CH–H⋯π interactions between methylsulfanyl hydrogens and aromatic rings, a feature likely shared with [Bis(methylsulfanyl)methyl]benzene .
  • Synthesis : Derived from alkaline hydrolysis of ester precursors, differing from sulfide alkylation routes used for simpler analogs .

1-Methyl-4-(methylsulfonyl)benzene (CAS: 3185-99-7)

  • Structure : Oxidized derivative of a methylsulfanyl compound, featuring a sulfonyl (-SO₂-) group.
  • Stability : Sulfones are more chemically inert than sulfides, making them suitable for high-temperature applications or as stable intermediates in synthesis .

Spectral Features

Compound Type IR (C=S, cm⁻¹) ¹³C-NMR (C=S, ppm) Notable Absence/Appearance
Methylsulfanyl Triazoloquinazolines 1249–1268 184.91–186.62 Disappearance of C=O bands (~1685 cm⁻¹) after reduction
Sulfonyl Derivatives N/A N/A Strong S=O absorption ~1150–1350 cm⁻¹
  • Key Insight : Methylsulfanyl groups in this compound would likely exhibit similar IR and NMR signatures to triazoloquinazolines, with C=S stretching around 1250 cm⁻¹ and ¹³C resonances near 185 ppm .

Oxidation Behavior

  • Methylsulfanyl groups are prone to oxidation, forming sulfoxides or sulfones. For example, 1-methoxy-4-(methylsulfanyl)benzene undergoes selective sulfide oxidation, with rates influenced by substituent electronics .
  • Comparison : this compound may exhibit stepwise oxidation, where one -SMe group oxidizes faster than the other due to electronic effects from the benzene ring.

Nonlinear Optical (NLO) Properties

  • Methoxy- and methylsulfanyl-substituted oligoethenylene derivatives show enhanced NLO properties (e.g., β = 100.5 × 10⁻³⁰ esu) due to extended conjugation and electron donor-acceptor effects .
  • Implication : The dual -SMe groups in this compound could similarly enhance hyperpolarizability, making it a candidate for optoelectronic materials.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups
This compound N/A C₉H₁₂S₂ 184.32 -SMe, -CH₂-
1-Methoxy-4-[(methylsulfanyl)methyl]benzene 5925-86-0 C₉H₁₂OS 184.25 -OMe, -SMe
1-Methyl-4-(methylsulfonyl)benzene 3185-99-7 C₈H₁₀O₂S 170.23 -SO₂-

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [Bis(methylsulfanyl)methyl]benzene, and how can reaction conditions be optimized for yield?

  • Answer : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting benzyl chloride derivatives with methyl mercaptan (CH₃SH) in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization involves adjusting reaction temperature (40–60°C), stoichiometric ratios (2:1 CH₃SH to benzyl halide), and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Answer :

  • ¹H NMR : Two singlet peaks for the methylsulfanyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
  • ¹³C NMR : Signals at ~15–20 ppm (S-CH₃ carbons) and ~125–140 ppm (aromatic carbons).
  • IR : Strong C-S stretches at 600–700 cm⁻¹.
  • MS : Molecular ion peak at m/z 184 (C₉H₁₂S₂) with fragmentation patterns reflecting S-CH₃ bond cleavage .

Q. How can researchers access reliable physicochemical data (e.g., solubility, logP) for this compound?

  • Answer : Use authoritative databases like SciFinder, Reaxys, or NIST Chemistry WebBook. For example:

  • LogP : ~3.14 (predicted via computational models).
  • Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane).
    Cross-validate data with experimental measurements (e.g., shake-flask method for logP) .

Advanced Research Questions

Q. How do steric and electronic effects of the bis(methylsulfanyl)methyl group influence the reactivity of benzene in electrophilic substitution reactions?

  • Answer : The electron-donating methylsulfanyl groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to the para position. Steric hindrance from the bulky substituent reduces reactivity at the ortho positions. For example, nitration yields predominantly para-nitro derivatives. Computational studies (DFT) can quantify substituent effects by analyzing charge distribution and frontier molecular orbitals .

Q. What computational chemistry approaches are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set reliably predicts bond lengths, angles, and vibrational frequencies. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate accuracy. For example, deviations <0.3 ppm in ¹H NMR indicate robust modeling .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Answer : Cross-reference the Cambridge Structural Database (CSD) to identify outliers. Validate bond lengths (C-S: ~1.81 Å) and angles (C-S-C: ~100°) using SHELXL refinement. Discrepancies may arise from disordered crystal packing or twinning; employ tools like PLATON to assess data quality .

Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?

  • Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) or oxidative conditions (H₂O₂/Fe²⁺). Monitor intermediates via LC-MS and quantify degradation products (e.g., sulfoxides, sulfones). Use QSAR models to predict ecotoxicity endpoints .

Methodological Notes

  • Experimental Design : For synthesis, prioritize inert atmospheres (N₂/Ar) to prevent oxidation of thioether groups.
  • Data Contradictions : Always validate spectral data against structurally similar compounds (e.g., thioanisole in ).
  • Safety : Handle with gloves due to potential skin irritation; refer to SDS for methyl sulfoxide analogs (e.g., GHS hazard codes H315, H319) .

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